4-Dodecylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylbenzenesulfonamide is an organic compound with the molecular formula C18H31NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecylbenzenesulfonamide typically involves the reaction of dodecylbenzene with chlorosulfonic acid to form dodecylbenzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to produce this compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Catalysts such as silver hexafluoroantimonate may be used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: The product is purified through recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Dodecylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness: 4-Dodecylbenzenesulfonamide is unique due to its long alkyl chain, which imparts surfactant properties, making it useful in industrial applications. Its structure allows it to interact with a wide range of biological molecules, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
4-dodecylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPXKVFCUSJGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.